N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide
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Overview
Description
“N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide” is a compound that was synthesized and characterized by 1H NMR, IR, elemental, and X-ray analysis . It is a heterocyclic compound, which is an important class of organic compounds .
Synthesis Analysis
The compound was synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The compound crystallizes in a triclinic crystal system with space group P-1. The unit cell parameters are a = 10.2350 (5) Ǻ, b = 14.7494 (7) Ǻ, c = 24.2813 (11) Ǻ, α = 79.084 (4) °, β = 83.927 (4) °, γ = 80.039 (4) °, V = 3534.8 (3) Å 3 and Z = 12 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Chemical Reactions Analysis
The compound was synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids . The reaction was catalyzed by 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Scientific Research Applications
Antioxidant Activity
Benzamide derivatives, including N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide, have been studied for their antioxidant properties . These compounds can scavenge free radicals and chelate metals, which is crucial in protecting cells from oxidative stress . The antioxidant activity is measured using assays like total antioxidant capacity and free radical scavenging ability. This application is significant in the development of treatments for diseases where oxidative stress plays a role, such as neurodegenerative disorders.
Antibacterial Agents
The benzamide compound has shown promising results as an antibacterial agent . It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria . The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anticancer Activity
Benzimidazole derivatives are known for their potential in anticancer therapy . They can interfere with cancer cell proliferation and induce apoptosis . Research in this area focuses on synthesizing new benzamide compounds and evaluating their efficacy against different cancer cell lines, aiming to discover novel chemotherapeutic agents.
Anti-inflammatory Activity
These compounds have also been reported to exhibit anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and mediators, which is beneficial in treating inflammatory conditions like arthritis and inflammatory bowel disease.
Pharmacokinetic Profile
The pharmacokinetic profile of benzamide derivatives is favorable, indicating good absorption, distribution, metabolism, and excretion (ADME) properties . This aspect is crucial in drug development, ensuring that the compound reaches the target site in the body and is metabolized and excreted efficiently.
Drug Discovery
Benzamide and benzimidazole derivatives are widely used in drug discovery due to their versatile biological activities . They serve as a scaffold for designing drugs with various therapeutic applications, including antiviral, antiparasitic, and antihypertensive effects.
Mechanism of Action
Target of Action
Similar compounds have shown promising activity againstStaphylococcus aureus .
Mode of Action
It’s worth noting that benzimidazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Biochemical Pathways
Benzimidazole derivatives have been known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Similar compounds have shown promising activity against staphylococcus aureus, indicating potential antibacterial effects .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(14-8-2-1-3-9-14)23-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22-19/h1-13H,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYXDZRIIBIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Benzoylamino)phenyl]-1H-benzimidazole |
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